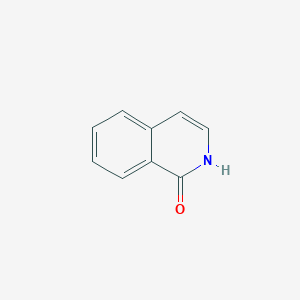

1-Hydroxyisoquinoline

概要

説明

2H-イソキノリン-1-オンは、ベンゼン環に融合した6員環内に窒素原子を含む複素環式化合物です。この化合物は、有機合成、医薬品化学、材料科学における多岐にわたる用途のために注目されています。

合成経路と反応条件:

直接分子内 C–H/N–H 官能基化: この方法は、金属フリー条件下で入手可能なアミドからイソキサゾリジン融合イソキノリン-1-オンを合成するために、高原子価ヨウ素試薬 PIDA を使用します.

アリンとオキサゾールのタンデム反応: アリンが、タンデムディールス・アルダー反応、脱水素化、芳香族化、互変異性化プロセスを経て、4,5-二置換オキサゾールと反応して4-アミノイソキノリン-1-オンを生成する遷移金属フリーの方法.

工業的生産方法:

- 2H-イソキノリン-1-オンの工業的生産は、通常、収量と純度を最適化した上記の方法を使用して大規模合成を行います。

反応の種類:

酸化: 2H-イソキノリン-1-オンは、酸化反応を受けてさまざまな酸化誘導体を形成することができます。

還元: 還元反応は、2H-イソキノリン-1-オンをその還元型に変換することができます。

置換: この化合物は、官能基が他の基に置き換えられる置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: さまざまな求核剤と求電子剤を適切な条件下で使用することができます。

主要な生成物:

- これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なり、異なる官能基を持つさまざまな誘導体につながります。

4. 科学研究での応用

2H-イソキノリン-1-オンは、科学研究において幅広い用途を持っています。

化学: 複雑な分子の構築のための有機合成における構成要素として使用されます。

生物学: 酵素阻害と受容体調節など、潜在的な生物活性について研究されています。

医学: 癌や神経疾患などのさまざまな疾患の治療における治療の可能性について調査されています。

科学的研究の応用

Chemical Properties and Structure

1-Hydroxyisoquinoline belongs to the class of isoquinolones and derivatives, characterized by its unique molecular structure:

- Chemical Formula : C₉H₇NO

- Molecular Weight : 145.161 g/mol

- IUPAC Name : 2H-isoquinolin-1-one

- CAS Number : 491-30-5

This compound is not naturally occurring but is found in individuals exposed to it or its derivatives, making it a part of the human exposome .

Medicinal Chemistry

1-HIQ has shown potential in the development of therapeutic agents. Its derivatives are being explored for their biological activities, including:

- Anticancer Activity : Certain 1-HIQ derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study indicated that modifications to the 1-HIQ structure could enhance its efficacy against breast cancer cells .

- Antiviral Properties : Research has identified 1-HIQ as a scaffold for designing inhibitors targeting HIV-1 integrase. The compound's ability to chelate magnesium ions has been linked to its antiviral activity .

Analytical Chemistry

1-HIQ is utilized in analytical techniques, particularly in mass spectrometry:

- Glycan Analysis : A method developed for analyzing glycoproteins involves using 1-HIQ as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This technique allows for the identification of N-glycans from glycoproteins, providing insights into their structure and function .

Fluorination Reactions

The regioselective fluorination of this compound has been explored using Selectfluor™. This reaction showcases the compound's versatility in synthetic chemistry, allowing for the introduction of fluorine atoms into its structure under mild conditions .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various 1-HIQ derivatives for their anticancer properties. The results indicated that specific modifications led to enhanced potency against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values in the low micromolar range.

Case Study 2: Glycan Profiling

In a comprehensive analysis involving allergenic glycoproteins, researchers utilized 1-HIQ as part of the MALDI-MS technique to profile N-glycans from allergens such as peanut and olive pollen. The findings revealed distinct glycan structures that could contribute to understanding allergenicity and immune responses .

Data Table: Summary of Applications

作用機序

2H-イソキノリン-1-オンの作用機序は、特定の分子標的と経路との相互作用を含みます。

分子標的: この化合物は、酵素、受容体、およびその他のタンパク質に結合し、それらの活性を調節することができます。

関与する経路: シグナル伝達、遺伝子発現、代謝プロセスなど、さまざまな生化学経路に影響を与える可能性があります。

類似の化合物:

イソキノリン: 環内に窒素原子を持ちますが、カルボニル基を持たない構造的に関連する化合物です。

キノリン: 環系内の異なる位置に窒素原子を持つ、別の関連化合物です。

ユニークさ:

類似化合物との比較

Isoquinoline: A structurally related compound with a nitrogen atom in the ring but lacking the carbonyl group.

Quinoline: Another related compound with a nitrogen atom in a different position within the ring system.

Uniqueness:

生物活性

1-Hydroxyisoquinoline (1-HIQ) is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 1-HIQ, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Melting Point | 212-216 °C |

| Boiling Point | 406.3 °C |

| Density | 1.3 g/cm³ |

| CAS Number | 491-30-5 |

Mechanisms of Biological Activity

1-HIQ exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that 1-HIQ possesses significant antibacterial properties against various pathogens, including Pseudomonas aeruginosa. It has been reported to have a minimum inhibitory concentration (MIC) of 64.0 μg/mL against this bacterium, indicating its potential as an antimicrobial agent .

- Anticancer Properties : Research indicates that 1-HIQ can inhibit the growth of cancer cells. For instance, it has demonstrated anti-gastric cancer activity with IC₅₀ values of 5.1 μM for MGC-803 cells and 7.6 μM for HGC-27 cells. The mechanism involves topoisomerase I inhibition, leading to G2/M phase arrest and inducing apoptosis in cancer cells .

- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives, including 1-HIQ, exhibit neuroprotective effects, possibly through modulation of neuroinflammatory pathways and reduction of oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-HIQ:

- Antimicrobial Activity : A study published in Natural Product Reports highlighted the isolation of various isoquinoline alkaloids with notable antimicrobial properties. Among these, 1-HIQ was identified as a compound with promising activity against Pseudomonas aeruginosa and other pathogens .

- Anticancer Mechanisms : In a recent investigation, researchers explored the effects of 1-HIQ on gastric cancer cell lines. The results demonstrated that treatment with 1-HIQ resulted in significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways .

- Neuroprotective Studies : Another study focused on the neuroprotective effects of isoquinoline derivatives in models of neurodegenerative diseases. The findings indicated that compounds like 1-HIQ could mitigate neuronal damage by reducing inflammatory cytokine production and enhancing antioxidant defense mechanisms .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

特性

IUPAC Name |

2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBNYAPERZTOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197677 | |

| Record name | Isocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-30-5 | |

| Record name | 1(2H)-Isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95EG3HGG1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does narciclasine, an isocarbostyril alkaloid, exert its antitumor effects?

A: Narciclasine exhibits potent antitumor activity by binding to the 60S subunit of ribosomes, thereby inhibiting protein biosynthesis []. Additionally, narciclasine targets the translation elongation factor eEF1A, disrupting both protein synthesis and actin cytoskeleton regulation []. This dual mechanism of action contributes to its potent antitumor effects.

Q2: What is the impact of narciclasine on the actin cytoskeleton?

A: Narciclasine promotes the formation of actin stress fibers, primarily at the cell cortex, leading to changes in cell morphology and decreased migratory potential in cancer cells []. This effect is mediated by the activation of the small GTPase RhoA []. Notably, this effect is more pronounced in cancer cells compared to normal fibroblasts [].

Q3: How does the structure of narciclasine relate to its activity?

A: Extensive research on narciclasine derivatives has provided valuable insights into its pharmacophore and structure-activity relationships []. Modifications to the isocarbostyril core structure, particularly at the C-7 position, can significantly impact its potency, selectivity, and metabolic stability [, ].

Q4: What are the downstream effects of eEF1A targeting by narciclasine in melanomas?

A: Narciclasine, at low nanomolar concentrations, directly binds to eEF1A, leading to significant actin cytoskeleton disorganization and impairing both elongation and initiation steps of protein synthesis []. This ultimately results in cytokinesis impairment. Apoptosis is only induced at higher doses (≥200 nM) [].

Q5: How does the stereochemistry of the B/C ring junction in Amaryllidaceae isocarbostyril alkaloids influence their biological activity?

A: The stereochemistry at the B/C ring junction plays a crucial role in the biological activity of Amaryllidaceae isocarbostyril alkaloids [, ]. The trans configuration at this junction generally leads to enhanced antitumor activity compared to the cis configuration [, ].

Q6: What is the role of the C7-hydroxyl group in Amaryllidaceae isocarbostyril alkaloids?

A: The presence of a hydroxyl group at the C7 position in ring A significantly impacts the activity of Amaryllidaceae isocarbostyril alkaloids [, ]. Studies suggest that modifications at this position, such as acylation or alkylation, can alter their potency and selectivity profiles [, ].

Q7: What synthetic approaches have been explored for the preparation of isocarbostyrils?

A7: Numerous synthetic strategies have been developed for the construction of isocarbostyrils, including:

- Gabriel-Coleman synthesis []

- Ring enlargement of phthalimides []

- Condensation of amines with homophthalic anhydrides []

- Reaction of 2-methoxycarbonylstyrene oxide with ammonia or methylamine []

- Reaction of coumarin and isocoumarin derivatives with ammonia and amines []

- [4+2]-cycloaddition of ketenes to cyano ketones []

- Treatment of indanones with sodium azide []

- Bischler-Napieralski cyclization []

- Palladium-mediated synthesis []

- Isoquinolone N-oxide intermediates []

- Nickel-catalyzed dearomative trans-1,2-carboamination of benzene []

Q8: Can you provide an example of a specific isocarbostyril synthesis?

A: The synthesis of (+)-trans-dihydrolycoricidine (5) exemplifies the use of enantioselective methodologies in isocarbostyril synthesis []. The key steps include an enantioselective conjugate allylation to establish the absolute configuration and a diastereoselective diboration to control the oxygenation pattern in the target molecule [].

Q9: How was the structure of ruprechstyril confirmed?

A: The structure of ruprechstyril, a new isocarbostyril isolated from Ruprechtia tangarana, was elucidated using a combination of spectroscopic techniques and single-crystal X-ray analysis []. High-resolution mass spectrometry (HRMS) and both 1D and 2D NMR spectroscopy provided crucial structural information, which was definitively confirmed by X-ray crystallography [].

Q10: What are the electrophilic substitution patterns observed in N-alkylated isocarbostyrils?

A: N-alkylated isocarbostyrils display a strong preference for electrophilic substitution at the C-4 position []. This regioselectivity is observed in various reactions, including bromination, acylation, nitration, and acid-catalyzed condensation with formaldehyde [].

Q11: What are the potential therapeutic applications of isocarbostyril alkaloids?

A11: Isocarbostyril alkaloids, particularly those derived from the Amaryllidaceae family, exhibit a wide range of biological activities, making them promising candidates for various therapeutic applications. Some of the key areas of interest include:

Q12: How does the cytotoxicity of isocarbostyril alkaloids towards cancer cells compare to their effects on normal cells?

A: One of the promising aspects of isocarbostyril alkaloids is their selectivity towards cancer cells over normal cells. Studies have shown that compounds like narciclasine exhibit significantly higher cytotoxicity in cancer cells compared to normal fibroblasts, indicating a potential for a wider therapeutic window [, ].

Q13: Are there any isocarbostyril derivatives currently under investigation for their therapeutic potential?

A: Yes, there is ongoing research focused on developing isocarbostyril derivatives with improved pharmacological properties. Researchers are exploring modifications to the core structure to enhance potency, selectivity, solubility, metabolic stability, and reduce potential side effects [, ].

Q14: What are the limitations of using natural isocarbostyrils as therapeutic agents?

A14: Despite their potent biological activities, natural isocarbostyrils often face limitations in therapeutic development, including:

Q15: Have any isocarbostyril alkaloids been evaluated in human clinical trials?

A: Despite promising preclinical data, no isocarbostyril alkaloids have progressed to human clinical trials yet. Further research, particularly in optimizing their pharmacological properties and addressing toxicity concerns, is required to explore their full therapeutic potential [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。